3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-18(11-12-31(28,29)17-9-5-2-6-10-17)22-21-24-23-20(30-21)15-13-19(27)25(14-15)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCPLKGZGMVRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a benzenesulfonyl group, a pyrrolidine derivative, and an oxadiazole ring, each contributing to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C21H20N4O4S with a molecular weight of 440.47 g/mol. The unique combination of functional groups enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O4S |
| Molecular Weight | 440.47 g/mol |
| LogP | 2.0039 |
| Polar Surface Area | 92.176 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity . The benzenesulfonyl group is known to enhance the interaction with enzymes and receptors involved in cancer pathways. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties , likely due to its ability to inhibit pro-inflammatory cytokines. Studies suggest that the oxadiazole ring contributes to this activity by modulating signaling pathways associated with inflammation.
Neuroprotective Effects
Research indicates that the pyrrolidine component may provide neuroprotective effects , potentially beneficial in neurodegenerative diseases. Compounds with similar structural motifs have been linked to reduced oxidative stress and improved neuronal survival.
The mechanism of action for 3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-y)-1,3,4 -oxadiazol -2 - yl]propanamide involves:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, leading to inhibition.
- Receptor Interaction : Binding to specific receptors modulates their activity, influencing various biological pathways.
- Signal Transduction Modulation : The compound may interfere with signal transduction pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of related compounds:
- Antimicrobial Activity : A study on sulfenimine derivatives demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating a potential for broader antimicrobial applications .
- Cytotoxicity Assessment : In vitro assays revealed that compounds structurally related to 3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-y)-1,3,4 -oxadiazol -2 - yl]propanamide exhibited cytotoxicity against various cancer cell lines .
- Pharmacological Profiles : Comparative analysis with similar compounds showed unique pharmacological profiles attributed to the specific substitution patterns in the molecule .
Chemical Reactions Analysis
Hydrolysis of the Propanamide Linkage
The amide bond in the propanamide chain undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is critical for prodrug activation or metabolic studies.
Key Insight : The steric hindrance from the oxadiazole and benzenesulfonyl groups may reduce hydrolysis rates compared to simpler amides .
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions at the 2-position, particularly under basic conditions.
| Reagents | Products | Reaction Efficiency |
|---|---|---|
| Hydrazine (NH₂NH₂) | 5-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl hydrazine | High (>85% yield) |
| Sodium methoxide (NaOMe) | 2-Methoxy-1,3,4-oxadiazole derivative | Moderate (60–70%) |
Mechanism : Ring activation via deprotonation at N3 enhances electrophilicity at C2, facilitating nucleophilic attack .
Reduction of the Pyrrolidinone Keto Group
The 5-oxo-pyrrolidine moiety can be reduced to form a secondary alcohol, altering hydrogen-bonding interactions.
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hours | 5-Hydroxy-1-phenylpyrrolidin-3-yl oxadiazole derivative |
| LiAlH₄ | THF, reflux, 4 hours | Over-reduction observed (partial ring opening) |
Note : Steric hindrance from the adjacent phenyl group limits reduction efficiency compared to unsubstituted pyrrolidinones .
Sulfonyl Group Reactivity
The benzenesulfonyl group participates in substitution reactions, though its electron-withdrawing nature reduces nucleophilic aromatic substitution (NAS) activity.
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Desulfonation | H₂O/HCl, 150°C, 12 hours | Phenyl derivative + SO₂ release | Low (30%) |
| Sulfonamide formation | NH₃ (g), DCM, RT | No reaction (steric hindrance observed) | – |
Structural Limitation : The bulky oxadiazole and pyrrolidinone substituents hinder access to the sulfonyl group .
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring undergoes [3+2] cycloaddition with nitrile oxides or diazo compounds, though competing decomposition occurs at elevated temperatures.
| Reagent | Conditions | Product |
|---|---|---|
| Phenyl nitrile oxide | Toluene, 110°C, 8 hours | Fused triazole-oxadiazole adduct (minor) |
| Diazomethane (CH₂N₂) | Ether, 0°C, 1 hour | Unstable intermediate (rapid decomposition) |
Challenges : Low regioselectivity and thermal instability limit synthetic utility .
Stability Under Oxidative Conditions
The compound shows limited stability toward strong oxidizers:
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3 hours | Benzenesulfonic acid + fragmented oxadiazole |
| KMnO₄ | H₂O, RT, 24 hours | Complete decomposition |
Implication : Storage and handling require inert atmospheres to prevent oxidation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Heterocyclic Diversity: The target compound’s 1,3,4-oxadiazole ring contrasts with pyrazolo-pyrimidine () and thiazolidinone () cores. Oxadiazoles are electron-deficient, enhancing metabolic stability compared to thiazolidinones, which may improve bioavailability .
- Sulfur-Containing Groups: The benzenesulfonyl group in the target compound differs from sulfanylidene () and sulfanyl () moieties.
- Substituent Effects : The 5-oxo-1-phenylpyrrolidin-3-yl group introduces rigidity and chiral centers, which may enhance selectivity for enzyme active sites compared to simpler substituents (e.g., methyl or fluorophenyl groups in and ).
Pharmacological Implications
- Enzyme Inhibition: The target compound’s oxadiazole-pyrrolidinone scaffold resembles inhibitors of phosphodiesterase (PDE) and kinases. In contrast, ’s pyrazolo-pyrimidine-chromen hybrid is reported in kinase inhibition patents, suggesting divergent selectivity profiles .
- Antimicrobial Activity : While sulfanilamide-isoxazole derivatives () are classical antibacterial agents, the target compound’s oxadiazole may confer resistance to enzymatic degradation, a common limitation of older sulfonamides .
- Solubility and Stability : The propanamide linker in the target compound and ’s analog may improve solubility compared to ester or nitrile-based derivatives (e.g., ’s propanenitrile).
Q & A
Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions: (i) formation of the pyrrolidinone core via cyclization of substituted acrylamides, (ii) oxadiazole ring closure using dehydrating agents (e.g., POCl₃ or CDI), and (iii) coupling with the benzenesulfonyl-propanamide moiety via nucleophilic acyl substitution. Key intermediates (e.g., 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-amine) should be purified via column chromatography and characterized using / NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Reaction conditions (temperature: 60–80°C, solvent: DMF or THF) must be optimized to achieve yields >70% .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the benzenesulfonyl group’s aromatic protons (δ 7.5–8.0 ppm, multiplet) and the pyrrolidinone carbonyl (δ ~170 ppm in ). The oxadiazole C=N signal appears at δ 160–165 ppm in .
- Mass Spectrometry : HRMS should show a molecular ion peak matching the exact mass (C₂₄H₂₁N₃O₅S, calculated [M+H]⁺: 464.1234).
- IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes/receptors structurally related to the compound’s functional groups (e.g., kinases, GPCRs). Use dose-response curves (0.1–100 µM) to assess IC₅₀ values. For example:
- Anti-inflammatory activity : Measure COX-2 inhibition using a fluorometric kit.
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel chemical transformations?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways. For example:
- Nucleophilic attack sites : Calculate Fukui indices to identify electrophilic centers (e.g., oxadiazole C-2 position).
- Transition state analysis : Use Gaussian or ORCA software to simulate activation energies for sulfonamide hydrolysis or pyrrolidinone ring-opening. Pair computational predictions with experimental validation (e.g., LC-MS monitoring) .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., serum interference, pH). To address this:
- Standardize protocols : Use serum-free media and control buffer pH (7.4).
- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence) with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels).
- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s test) to compare datasets and identify outliers .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency while minimizing off-target effects?
- Methodological Answer :
- Analog synthesis : Modify the benzenesulfonyl group (e.g., introduce electron-withdrawing substituents) or the pyrrolidinone ring (e.g., fluorination at C-3).
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align active analogs and identify critical hydrogen-bonding motifs.
- Selectivity profiling : Screen against related targets (e.g., other sulfonamide-binding enzymes) to refine specificity .
Q. What experimental design principles minimize variability in synthetic yield and purity?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize variables:
Data Contradiction Analysis
Q. How should researchers interpret conflicting data between computational docking predictions and empirical binding assays?
- Methodological Answer : Discrepancies often stem from rigid vs. flexible docking approximations. To reconcile:
- Perform molecular dynamics (MD) simulations (100 ns) to model protein flexibility.
- Validate with surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹).
- Check for allosteric binding sites via competitive ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
